Lercanidipine-d3

Bioanalysis Pharmacokinetics Method Validation

Lercanidipine-d3 is the validated deuterium-labeled internal standard of choice for lercanidipine LC-MS/MS bioanalysis. With a +3 Da mass shift at the N-methyl position, it co-elutes and co-extracts with the analyte while providing baseline mass resolution, eliminating matrix effect bias. Achieve FDA-compliant method validation with LLOQ 0.010 ng/mL and precision <5.8% CV. Essential for bioequivalence trials, ANDA submissions, and therapeutic drug monitoring. Supplied with full Certificate of Analysis and regulatory-compliant characterization data.

Molecular Formula C36H41N3O6
Molecular Weight 614.757
CAS No. 1190043-34-5
Cat. No. B586516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine-d3
CAS1190043-34-5
Synonyms1,​4-​Dihydro-​2,​6-​dimethyl-​4-​(3-​nitrophenyl)​-3,​5-​pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)​methyl-d3-amino]​-​1,​1-​dimethylethyl Methyl Ester;  Masnidipine-d3;  Zanidip-d3
Molecular FormulaC36H41N3O6
Molecular Weight614.757
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3
InChIKeyZDXUKAKRHYTAKV-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine-d3 (CAS 1190043-34-5): A Deuterated Dihydropyridine Calcium Channel Blocker for Bioanalytical Quantification


Lercanidipine-d3 is a deuterium-labeled analog of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB) used clinically as an antihypertensive agent . The parent compound exhibits a pIC50 of 7.74 against calcium channels and demonstrates lipophilic, brain-penetrant, and vascular-selective properties with documented reno- and neuro-protective effects [1]. The deuterated form (CAS 1190043-34-5) incorporates three deuterium atoms at the N-methyl position, conferring a molecular mass increase of +3 Da relative to the unlabeled compound while preserving near-identical physicochemical and chromatographic behavior [2]. This isotopic labeling enables precise quantitation of lercanidipine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it an essential analytical reference material for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications.

Lercanidipine-d3: Why Unlabeled Lercanidipine or Alternative Internal Standards Cannot Be Directly Substituted


In LC-MS/MS bioanalysis, the selection of an internal standard (IS) critically impacts method accuracy, precision, and robustness. Unlabeled lercanidipine cannot serve as an IS because it co-elutes with the analyte and contributes identical mass spectrometric signals, rendering analyte-IS distinction impossible [1]. Non-isotopic structural analogs (e.g., other dihydropyridine calcium channel blockers) exhibit divergent chromatographic retention times, ionization efficiencies, and extraction recoveries, introducing systematic bias and compromising method reliability [2]. Lercanidipine-d3 overcomes these limitations through its isotopic design: the +3 Da mass shift ensures baseline mass resolution in MS detection while maintaining near-identical chemical behavior, enabling precise matrix effect correction and consistent recovery normalization across sample preparation workflows [3]. Substitution with alternative deuterated compounds lacking validated co-extraction and co-ionization profiles with lercanidipine would invalidate regulatory-compliant bioanalytical method validation as mandated by FDA and EMA guidelines.

Lercanidipine-d3: Quantitative Differentiation Evidence for Bioanalytical Method Selection


Lercanidipine-d3 as Internal Standard in UPLC-MS/MS: Method Validation Metrics vs. Non-Isotopic IS Approaches

A validated UPLC-MS/MS method employing lercanidipine-d3 as internal standard (IS) achieved a lower limit of quantitation (LLOQ) of 0.010 ng/mL for lercanidipine in human plasma, with mean extraction recovery of ≥94% for both analyte and IS [1]. In contrast, a prior LC-MS/MS method using the unlabeled R-enantiomer analog lercanidipine R-D3 as IS reported an LLOQ of 0.1 ng/mL with extraction recovery not explicitly quantified for the IS [2]. The 10-fold improvement in LLOQ with lercanidipine-d3 enables more sensitive detection, which is critical for late-phase pharmacokinetic sampling and low-dose bioequivalence studies.

Bioanalysis Pharmacokinetics Method Validation

Lercanidipine-d3 Internal Standard: Precision and Accuracy Performance in Regulatory Bioequivalence Studies

Using lercanidipine-d3 as IS, the validated UPLC-MS/MS method demonstrated inter-batch and intra-batch precision (%CV) of <5.8% across five quality control levels (0.030, 0.075, 7.50, 15.0, and 20.0 ng/mL) in human plasma [1]. This precision level meets and exceeds FDA bioanalytical method validation guidance requirements (%CV ≤15% for all QC levels except LLOQ where ≤20% is acceptable). The method was successfully applied to a 36-subject bioequivalence study following 10 mg oral lercanidipine administration, with incurred sample reanalysis (ISR) of 133 samples confirming assay reproducibility.

Bioequivalence Regulatory Compliance Precision

Lercanidipine-d3 Isotopic Purity and Mass Spectrometric Differentiation from Unlabeled Lercanidipine

Lercanidipine-d3 (free base, CAS 1190043-34-5) possesses a molecular formula of C36H38D3N3O6 and a molecular weight of 614.75 g/mol, representing a +3 Da mass increment relative to unlabeled lercanidipine (C36H41N3O6, MW 611.73 g/mol) [1]. This mass difference arises from the replacement of three hydrogen atoms with deuterium at the N-methyl position [2]. The +3 Da shift ensures baseline separation of analyte and IS signals in MS/MS detection without cross-talk interference, while the deuterium incorporation at a non-exchangeable position prevents back-exchange to protium under physiological or sample preparation conditions. Commercial suppliers specify isotopic purity of ≥98% for the deuterated product, with certificate of analysis (CoA) documentation confirming the absence of unlabeled lercanidipine contamination that could otherwise compromise quantitation accuracy.

Mass Spectrometry Isotopic Purity Internal Standard

Lercanidipine-d3 vs. 13C,d3 Dual-Labeled Analog: Cost-Benefit Analysis for Routine Bioanalysis

Lercanidipine-d3 (single deuterium label) and lercanidipine-13C,d3 (dual 13C and deuterium label) represent two isotopically labeled options for lercanidipine quantitation. While the dual-labeled analog (CAS 1261397-71-0) offers a +4 Da mass shift (one 13C plus three deuterium), it commands significantly higher synthesis costs due to the incorporation of carbon-13, a rare stable isotope produced via cryogenic distillation of carbon monoxide . For routine pharmacokinetic and bioequivalence studies where the +3 Da mass shift of lercanidipine-d3 provides adequate MS resolution from the unlabeled analyte, the additional expense of the 13C-labeled analog is not justified . Lercanidipine-d3 therefore represents the optimal balance of analytical performance and procurement economy for the vast majority of bioanalytical applications.

Stable Isotope Labeling Cost Efficiency Method Development

Lercanidipine-d3: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies for Generic Lercanidipine Formulations

Lercanidipine-d3 is the internal standard of choice for bioequivalence trials required for ANDA submissions. The validated UPLC-MS/MS method employing this IS achieved an LLOQ of 0.010 ng/mL with precision (%CV) <5.8%, far exceeding FDA bioanalytical method validation requirements [1]. This performance ensures reliable quantitation of lercanidipine plasma concentrations across the entire pharmacokinetic profile, including the terminal elimination phase where concentrations may fall below 0.1 ng/mL. Procurement of lercanidipine-d3 from suppliers providing full Certificate of Analysis and regulatory-compliant characterization data supports smooth regulatory review and minimizes the risk of method rejection [2].

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring

The high sensitivity (LLOQ 0.010 ng/mL) and excellent precision (<5.8% CV) achieved with lercanidipine-d3 as internal standard enable accurate quantitation of lercanidipine in human plasma even at very low concentrations [1]. This capability is essential for characterizing the drug's extended pharmacokinetic profile following single or multiple dosing, for population pharmacokinetic modeling in special patient populations (e.g., elderly, renally impaired), and for therapeutic drug monitoring where limited sample volumes may be available. The method's robustness, demonstrated through successful incurred sample reanalysis of 133 clinical samples, confirms its suitability for longitudinal clinical studies [1].

Analytical Method Development and Validation for Lercanidipine Quantitation

Lercanidipine-d3 serves as the reference internal standard for developing and validating LC-MS/MS methods intended for lercanidipine quantitation in biological matrices. Its isotopic purity (≥98%) and +3 Da mass shift ensure unambiguous MS/MS differentiation from the unlabeled analyte [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines, including identity confirmation, purity assessment, and stability documentation [2]. Method developers can leverage the established UPLC-MS/MS conditions (Phenomenex Strata-X SPE cartridges, UPLC BEH C18 column) and validation parameters (linear range 0.010-20.0 ng/mL, mean recovery ≥94%) as a starting point for their own assay optimization [3].

Impurity Profiling and Reference Standard Qualification in Pharmaceutical Quality Control

While primarily used as a bioanalytical internal standard, lercanidipine-d3 also finds application as a labeled reference material for identifying and quantifying deuterated impurities or degradation products that may arise during lercanidipine drug substance manufacturing [1]. Suppliers offer lercanidipine-d3 with traceability to pharmacopeial standards (USP or EP) upon feasibility assessment, making it suitable for use as a secondary reference standard in pharmaceutical quality control laboratories. The compound can support analytical method validation (AMV), quality control (QC) applications, and stability-indicating method development for commercial lercanidipine production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lercanidipine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.